Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate

Lipophilicity Solubility ADME

Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate (CAS 1251010-99-7) is a spirocyclic diamine building block featuring a [5.6] ring system with two endocyclic oxygen atoms, two differentiated nitrogen atoms (one Boc-protected at the 11-position), a molecular weight of 272.34 g/mol, and a topological polar surface area (TPSA) of 60 Ų. The compound is primarily utilized as a conformationally constrained intermediate in peptidomimetic design, as a rigid linker in PROTAC development, and as a scaffold for sigma receptor ligand synthesis.

Molecular Formula C13H24N2O4
Molecular Weight 272.345
CAS No. 1251010-99-7
Cat. No. B571873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
CAS1251010-99-7
Synonymstert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate(SALTDATA: FREE)
Molecular FormulaC13H24N2O4
Molecular Weight272.345
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC2(C1)CNCCO2
InChIInChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-17-10-13(9-15)8-14-4-6-18-13/h14H,4-10H2,1-3H3
InChIKeyMHCIEKBNVVEZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-11-Carboxylate (CAS 1251010-99-7): A Spirocyclic Diamine Building Block for Medicinal Chemistry and PROTAC Design


Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate (CAS 1251010-99-7) is a spirocyclic diamine building block featuring a [5.6] ring system with two endocyclic oxygen atoms, two differentiated nitrogen atoms (one Boc-protected at the 11-position), a molecular weight of 272.34 g/mol, and a topological polar surface area (TPSA) of 60 Ų [1]. The compound is primarily utilized as a conformationally constrained intermediate in peptidomimetic design, as a rigid linker in PROTAC development, and as a scaffold for sigma receptor ligand synthesis [2][3]. A dedicated industrial-scale synthetic route has been patented, addressing the prior lack of scalable production methods [4].

Why Generic Spiro Building Blocks Cannot Replace Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-11-Carboxylate in Drug Discovery Projects


Spirocyclic diamine building blocks are not interchangeable due to critical differences in heteroatom content, regiochemistry, and physicochemical properties that directly impact downstream molecular properties. The target compound's dioxa architecture (two endocyclic oxygens) confers a lower lipophilicity (XLogP3 = -0.2) and higher hydrogen bond acceptor count (HBA = 5) compared to mono-oxa analogs (XLogP3 = 1.0, HBA = 4), which translates into distinct solubility and permeability profiles [1][2]. Furthermore, the specific Boc-protection at the 11-position (versus the 4-position regioisomer) determines which secondary amine is available for first-step derivatization, fundamentally altering synthetic strategy and library design [3]. Substitution without these considerations risks altered pharmacokinetics or synthetic dead ends.

Quantitative Differentiation Evidence for Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-11-Carboxylate Selection


Enhanced Hydrophilicity: Dioxa Scaffold Lowers XLogP3 by 1.2 Log Units Versus Mono-Oxa Analog

The target compound's dioxa scaffold (two endocyclic oxygen atoms) reduces its computed lipophilicity (XLogP3 = -0.2) by 1.2 log units compared to the structurally analogous mono-oxa compound tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate (XLogP3 = 1.0) [1][2]. This lower lipophilicity predicts superior aqueous solubility and potentially reduced non-specific protein binding, a desirable feature for both PROTAC linkers and orally bioavailable drug candidates.

Lipophilicity Solubility ADME

Higher Hydrogen Bond Acceptor Capacity: 5 HBA Versus 4 HBA in Mono-Oxa Analogs Expands Target Engagement Potential

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (two ether oxygens, one carbamate carbonyl, one carbamate ester oxygen, and one secondary amine nitrogen) compared to 4 HBA sites in the mono-oxa analog tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate [1][2]. This additional HBA capacity, combined with a larger topological polar surface area (TPSA = 60 Ų vs. 50.8 Ų), enhances the scaffold's potential for directional hydrogen bonding interactions with biological targets, a feature exploited in sigma receptor ligand design [3].

Hydrogen bonding Target engagement Scaffold design

Regiochemical Differentiation: 11-Carboxylate Enables Orthogonal Synthetic Strategy Versus 4-Carboxylate Regioisomer

The target compound features Boc protection exclusively at the 11-position nitrogen, leaving the 4-position secondary amine free for initial derivatization. In contrast, the regioisomer tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate (CAS 1251003-21-0) has Boc at the 4-position [1][2]. While both regioisomers share identical molecular formula (C13H24N2O4), molecular weight (272.34 g/mol), and computed global properties (XLogP3, TPSA, HBA/HBD counts are indistinguishable by these algorithms), the positional difference determines which nitrogen is available for first-step amide coupling, reductive amination, or urea formation in library synthesis .

Regioselectivity Synthetic strategy Library design

Industrial Scalability: Patented Six-Step Synthetic Route Addresses Prior Lack of Kilogram-Scale Access

Prior to patent CN111548356B, no industrial-scale synthetic method existed for tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate [1]. The patented six-step process (assigned to WuXi AppTec, published 2022) uses commercially available tert-butyl 6-(methylene)-1,4-oxazepane-4-carboxylate as the starting material and proceeds through sequential alkylation, epoxidation, ring-opening, cyclization, and hydrogenolysis steps, establishing a viable route for multi-gram to kilogram production [2]. This represents a procurement advantage over non-patented analogs that lack established scalable routes.

Industrial synthesis Scalability Supply chain

Priority Application Scenarios for Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-11-Carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Hydrophilic, Conformationally Rigid Spiro Scaffolds

The compound's low lipophilicity (XLogP3 = -0.2) and high TPSA (60 Ų) make it particularly suitable as a rigid PROTAC linker when hydrophilic character is required to balance the overall lipophilicity of the bifunctional degrader molecule [1]. Its spirocyclic core restricts conformational flexibility (only 2 rotatable bonds), which can favor ternary complex formation by pre-organizing the linker geometry [2]. The free 4-position amine allows direct conjugation to E3 ligase ligands (e.g., VHL or CRBN ligands) via amide bond formation, while subsequent Boc deprotection of the 11-position nitrogen enables attachment to the target-protein ligand .

Sigma-1 Receptor Ligand Development Leveraging Multiple Hydrogen Bond Acceptors

The scaffold's 5 hydrogen bond acceptor sites, including two strategically positioned ether oxygens, enable interaction with the sigma-1 receptor's binding pocket, where spirocyclic oxa-diazaspiro compounds have demonstrated sub-100 nM affinity (Ki < 100 nM) [1][2]. The dioxa configuration provides an additional HBA site compared to mono-oxa analogs, potentially enabling binding modes not accessible to simpler scaffolds, as evidenced by the extensive SAR exploration in patent US10689398 [2].

Peptidomimetic Scaffold Library Synthesis with Regiochemically Controlled Elaboration

The compound serves as a ready-to-use building block for generating lead discovery libraries via sequential functionalization of the two differentiated amines [1]. The 11-carboxylate regiochemistry directs first-step chemistry to the 4-position amine, enabling systematic exploration of chemical space with a defined 3D vector orientation inherent to the [5.6] spiro ring system [2]. The documented industrial synthesis method supports production at the 5-20 g scale required for library synthesis .

Custom Synthesis and Scale-Up for Preclinical Candidate Optimization

When a lead series incorporating this scaffold advances to preclinical development, the patented six-step industrial synthesis route (CN111548356B) provides a foundation for further process optimization and kilogram-scale production [1]. The compound is commercially available from multiple vendors at 95%+ purity, reducing initial procurement barriers and ensuring competitive sourcing [2].

Quote Request

Request a Quote for Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.